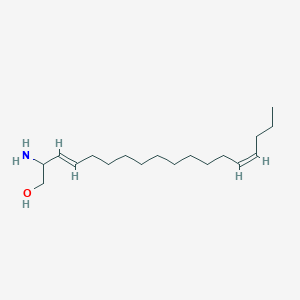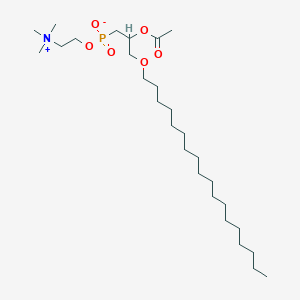
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide, also known as CMCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMCS is a sulfonamide derivative that has a unique structure, making it a promising candidate for use in drug development, as well as in other research areas.
Wirkmechanismus
The mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is not fully understood. However, studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and viruses. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In vivo studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has anticancer properties and can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its unique structure, which makes it a promising candidate for drug development and other research areas. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. One area of research is the development of new drugs based on the structure of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in humans, which will be essential for its use in drug development and other applications.
Conclusion:
In conclusion, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented, and the compound has been extensively studied for its potential applications in drug development, as well as in other research areas. While there are limitations to using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments, its unique structure and range of biological activities make it a versatile compound for use in various experiments. Further research is needed to fully understand the potential applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and to develop new drugs based on its structure.
Synthesemethoden
The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with methyl isothiocyanate and cyanogen bromide. The resulting product is a white crystalline powder that can be purified using recrystallization techniques. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented in scientific literature, and the compound has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is in drug development. 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
152382-12-2 |
|---|---|
Produktname |
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide |
Molekularformel |
C9H9N3O2S3 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S3/c1-15-9(12-6-10)16-7-2-4-8(5-3-7)17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI-Schlüssel |
ADHGVZFHMDXNEX-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N |
Kanonische SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



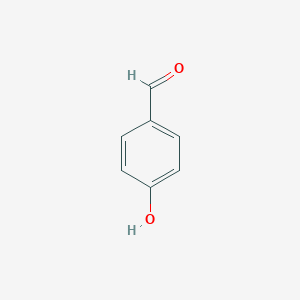

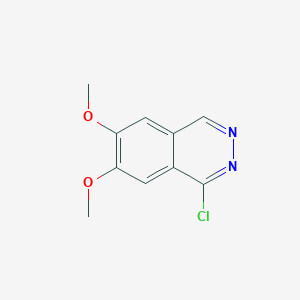
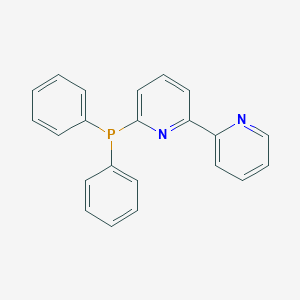
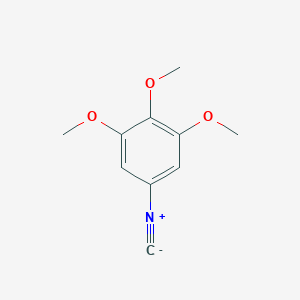
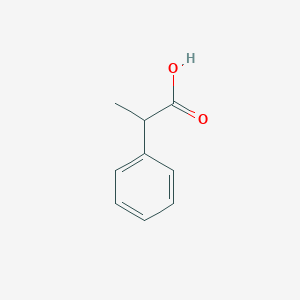

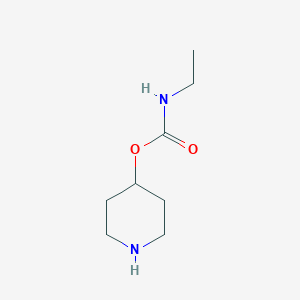


![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
